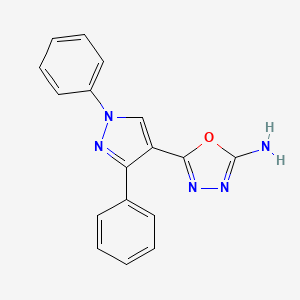
4-chloro-2-methylphenyl (4-ethylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate involves several steps, including alkylation, reduction, and etherification reactions. For example, ethyl-2-(4-aminophenoxy) acetate, a related compound, is synthesized by alkylation of 4-nitrophenol followed by selective reduction. These reactions are typically carried out under controlled conditions to yield the desired products in pure form (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray single crystal structure determination. This analysis can reveal details such as cell parameters and crystallization in specific crystal systems. For instance, ethyl-2-(4-aminophenoxy) acetate crystallizes in the triclinic crystal system and its molecular packing is influenced by various non-covalent interactions (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical behavior of compounds like 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate can be complex and varies based on the substituents and reaction conditions. For example, the chlorination of aryl acetates has been studied, revealing insights into reaction rates and product determination, which are influenced by factors such as electrophilic attack and steric inhibition (Mare et al., 1977).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Analgesic and Anti-inflammatory Activities
A study focused on synthesizing and characterizing 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives starting from 4-chloro-m-cresol, leading to ethyl (4-chloro-3-methylphenoxy) acetate. These derivatives were evaluated for their analgesic and anti-inflammatory activities, showing significant potential. Novel oxadiazole derivatives exhibited potent activities, indicating the compound's utility in developing analgesic and anti-inflammatory agents (Dewangan et al., 2015).
Molecular Imprinting for Trace Determination in Complex Matrices
Another application involves the use of molecular imprinted polymers (MIPs) for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples. This approach highlights the compound's relevance in detecting and controlling pesticide exposure, showcasing its importance in environmental and public health contexts (Omidi et al., 2014).
Antimicrobial Evaluation of Novel Derivatives
Research into synthesizing novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate explored its antimicrobial potential. These compounds demonstrated significant antibacterial and antifungal activities, offering insights into new antimicrobial agents (Fuloria et al., 2009).
Corrosion Inhibition in Mild Steel
A study investigated the corrosion inhibition behavior of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, for mild steel in hydrochloric acid solution. The research demonstrated the compound's efficacy as a corrosion inhibitor, providing valuable insights for industrial applications in protecting metals against corrosion (Lgaz et al., 2017).
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl) 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-13-4-7-15(8-5-13)20-11-17(19)21-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLLAWGKWQUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 2-(4-ethylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)
![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)


![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)
![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)
![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)